molecular formula C29H46O3 B582273 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate CAS No. 157171-88-5

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate

Cat. No. B582273
M. Wt: 442.684
InChI Key: NBVQPEKLADQJEW-YVHKTFHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate, also known as (3β,22E)-Cholesta-5,22-diene-3,25-diol 3-Acetate, is a cholesterol derivative . It has a molecular formula of C29H46O3 and a molecular weight of 442.67 .


Synthesis Analysis

The synthesis process of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .


Molecular Structure Analysis

The molecular structure of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is represented by the formula C29H46O3 . It is a neat product .


Physical And Chemical Properties Analysis

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is an off-white solid . It is soluble in dichloromethane, ethyl acetate, and methanol .

Scientific Research Applications

Biosynthesis and Metabolic Pathways

The compound "22-Dehydro 25-Hydroxy Cholesterol 3-Acetate" is not directly mentioned in available literature. However, research on similar steroidal compounds and their biosynthesis pathways offers insights into potential applications in understanding and manipulating lipid biosynthesis. For example, studies on the biosynthesis of sterols and ecdysteroids in Ajuga hairy roots have revealed the conversion mechanisms of cholesterol and other sterols into various steroidal compounds, highlighting the complex metabolic pathways involved in plant and potentially animal systems (Fujimoto et al., 2000). This research can help elucidate the role of steroidal compounds in biological processes and their potential applications in medicine and agriculture.

Cholesterol Metabolism and Neurological Function

The metabolism of cholesterol and its derivatives plays a significant role in brain function, with compounds like 24(S)-Hydroxycholesterol being crucial for cholesterol homeostasis in the brain. Research on 24(S)-Hydroxycholesterol has shown its positive modulatory effects on NMDA receptor function, implying potential therapeutic applications for neurodegenerative diseases and psychiatric disorders (Sun et al., 2016). Understanding the roles and applications of similar cholesterol derivatives could lead to advancements in neurotherapeutics and the treatment of neurological conditions.

Cholesterol Lowering and Cardiovascular Disease

HMG-CoA reductase inhibitors, commonly known as statins, have revolutionized the treatment of hypercholesterolemia by effectively lowering cholesterol levels and reducing cardiovascular disease risk. Research has focused on their mechanism of action, which involves inhibiting the rate-limiting enzyme in cholesterol synthesis, and their pleiotropic effects beyond cholesterol lowering, such as improving endothelial function and reducing inflammation (Grundy, 1988; Calabrò & Yeh, 2005). Exploring the effects of steroidal compounds like "22-Dehydro 25-Hydroxy Cholesterol 3-Acetate" in this context could offer new insights into cholesterol management and cardiovascular health.

Oxysterols as Biomarkers

Oxysterols, oxidized derivatives of cholesterol, have been studied as markers of neurological disease, particularly in the context of Alzheimer's disease and multiple sclerosis. The concentration of specific oxysterols in the bloodstream and cerebrospinal fluid has been correlated with disease progression and neuronal damage, suggesting their potential as diagnostic and prognostic biomarkers (Leoni, 2009). Further research into cholesterol derivatives could expand the repertoire of biomarkers for neurological conditions and improve disease monitoring and management strategies.

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O3/c1-19(8-7-15-27(3,4)31)24-11-12-25-23-10-9-21-18-22(32-20(2)30)13-16-28(21,5)26(23)14-17-29(24,25)6/h7-9,19,22-26,31H,10-18H2,1-6H3/b8-7+/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVQPEKLADQJEW-YVHKTFHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.